Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated derivative of the well-known sedative-hypnotic agent Zolpidem, which is primarily used for the treatment of insomnia. This compound is characterized by the presence of deuterium, a stable isotope of hydrogen, which enhances its stability and alters its pharmacokinetic properties. The chemical structure of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 includes a phenyl group and a methyl group attached to the Zolpidem backbone, with an N-oxide functional group.
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 can be sourced from various chemical suppliers and research institutions. It is typically available for research purposes and is listed under specific Chemical Abstracts Service numbers for identification. Its synthesis and availability are documented in multiple chemical databases and supplier catalogs .
This compound falls under several classifications:
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 generally involves the modification of the Zolpidem structure to introduce deuterium at specific positions. Common methods for synthesizing deuterated compounds include:
The synthesis may start from Zolpidem or its precursors, followed by selective reactions to introduce the N-oxide functionality and deuterium labeling. The reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 can be represented as follows:
The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into its molecular conformation and isotopic labeling.
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 can participate in various chemical reactions typical of sedative-hypnotics, including:
The reactivity of this compound may vary due to the presence of the N-oxide group, which can influence its interaction with nucleophiles and electrophiles. The presence of deuterium may also affect reaction kinetics compared to its non-deuterated counterparts.
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 acts primarily on the central nervous system by modulating GABA-A receptor activity. The mechanism involves:
Pharmacological studies indicate that deuterated compounds may exhibit altered pharmacodynamics, potentially leading to differences in efficacy and side effects compared to their non-deuterated forms.
Characterization techniques such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and identifying functional groups within the compound.
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is primarily utilized in scientific research, particularly in:
This compound's unique properties make it valuable for advancing research in pharmacology and medicinal chemistry, particularly concerning sedative mechanisms and drug design.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3